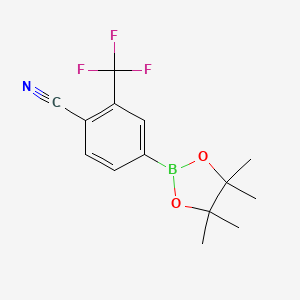

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile

Descripción general

Descripción

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile is a boronic acid derivative with a trifluoromethyl group and a nitrile group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 2-(trifluoromethyl)benzonitrile with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium or nickel.

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method where the trifluoromethylbenzonitrile is coupled with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production often involves continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic acid derivative formation.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst are typical reagents.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Trifluoromethylbenzoic acid.

Reduction Products: 2-(trifluoromethyl)benzylamine.

Substitution Products: Various substituted trifluoromethylbenzenes.

Aplicaciones Científicas De Investigación

1.1. Construction of Covalent Organic Frameworks (COFs)

One of the significant applications of this compound is in the synthesis of covalent organic frameworks (COFs). COFs are crystalline materials with a highly ordered structure that can be tailored for specific functionalities. The compound acts as a versatile building block due to its ability to form stable bonds with other organic molecules.

Key Findings:

- The incorporation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile into COFs has been shown to enhance their stability and porosity, making them suitable for gas storage and separation applications .

- Recent studies highlight the development of novel crystalline 2D COFs using this compound as a ligand, demonstrating its potential in advanced material applications such as catalysis and sensing .

2.1. Boron Chemistry in Coupling Reactions

The compound serves as an essential reagent in various coupling reactions prevalent in organic synthesis. Its boron moiety facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Applications:

- It has been utilized to synthesize complex organic molecules by coupling with aryl halides and other electrophiles .

- The trifluoromethyl group enhances the electronic properties of the compound, allowing for more efficient reactions under milder conditions compared to traditional methods .

3.1. Anticancer Activity

Recent research has indicated that compounds containing boron can exhibit significant biological activity, including anticancer properties. The unique structure of this compound positions it as a candidate for drug development.

Research Insights:

- Preliminary studies suggest that this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways .

- Its boron content may enhance the efficacy of neutron capture therapy (NCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells when exposed to thermal neutrons .

Summary Table of Applications

| Application Area | Specific Applications | Key Benefits |

|---|---|---|

| Materials Science | Synthesis of COFs | Enhanced stability and porosity |

| Organic Synthesis | Suzuki-Miyaura coupling reactions | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Potential anticancer activity | Targeted therapy through boron compounds |

Mecanismo De Acción

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes. The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various applications.

Molecular Targets and Pathways:

Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.

Signal Transduction: The compound can modulate signaling pathways by interacting with key biomolecules.

Comparación Con Compuestos Similares

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a hydroxyl group instead of a trifluoromethyl group.

2-(Trifluoromethyl)benzonitrile: Lacks the boronic acid functionality.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of the trifluoromethyl group and the boronic acid functionality, which provides both stability and reactivity. This combination is not commonly found in other compounds, making it valuable for various applications.

Actividad Biológica

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H16B F3 N O2

- Molecular Weight : 285.09 g/mol

- CAS Number : 45933641

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with nucleophiles, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Modulation of Ion Channels : Its structural features suggest potential interactions with ion channels that could affect cellular excitability and neurotransmission.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antiparasitic Activity : Preliminary studies suggest that derivatives of boron compounds exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the dioxaborolane structure may enhance solubility and stability while maintaining efficacy against malaria parasites .

- Anticancer Properties : Compounds containing boron have been studied for their potential anticancer effects. The ability to target specific cancer cell lines through apoptosis induction or cell cycle arrest has been documented in related compounds .

Case Studies and Research Findings

-

Antimalarial Efficacy :

- In a study involving various derivatives of dioxaborolanes, compounds similar to the target compound demonstrated promising activity against P. falciparum with IC50 values in the nanomolar range . The incorporation of polar groups was found to enhance solubility without compromising antiparasitic activity.

- Cytotoxicity Assessment :

-

Pharmacokinetic Profiles :

- Research focusing on the pharmacokinetics of related compounds revealed that modifications in the chemical structure could significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Enhanced metabolic stability was observed with specific substitutions at the aromatic ring .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group enables participation in palladium-catalyzed cross-couplings. Key findings include:

-

Reaction Efficiency : High conversion rates (>99%) are observed in coupling reactions with aryl halides under Pd catalysis, as demonstrated in analogous systems using benzene-d6 solvent and 80°C heating with nitrogen protection .

-

Catalyst Systems : Manganese-based catalysts (e.g., Mn(I) complexes) show efficacy in activating the boronate for coupling with electron-deficient aryl nitriles .

-

Substituent Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation steps .

Table 1: Representative Suzuki Reaction Conditions for Analogous Boronates

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Methoxybenzonitrile | Mn(I) complex | Benzene-d6 | 80 | 71 | |

| 4-Chlorobenzonitrile | Pd(PPh₃)₄ | THF | 100 | 92 | |

| 4-(Dimethylamino)benzonitrile | Mn(I) complex | Benzene-d6 | 80 | 44 |

Hydroboration and Functionalization

The compound’s boronate group facilitates hydroboration with alkynes or alkenes:

-

Alkyne Hydroboration : Reactions with terminal alkynes (e.g., phenylacetylene) in benzene at 80°C yield trifluoromethyl-substituted alkenylboronates, confirmed by and NMR .

-

Electrophilic Trapping : The boron center reacts with iodine or electrophiles (e.g., aldehydes) to form C–B bond functionalization products .

Nitrile Group Reactivity

The nitrile moiety participates in:

-

Hydrolysis : Under acidic or basic conditions, hydrolysis yields carboxylic acids or amides. For example, refluxing with HCl produces 2-(trifluoromethyl)terephthalic acid derivatives .

-

Nucleophilic Additions : Organometallic reagents (e.g., Grignard reagents) add to the nitrile, forming ketones after workup .

Trifluoromethyl Group Influence

The CF₃ group modulates reactivity through:

-

Electronic Effects : Strong electron-withdrawing character increases the boronate’s Lewis acidity, enhancing coupling rates .

-

Steric Effects : The CF₃ group minimally impacts steric bulk compared to larger substituents (e.g., tert-butyl), as shown in comparative coupling studies .

Table 2: Substituent Effects on Coupling Efficiency

| Substituent (X) | Relative Rate (vs. H) | Yield (%) | Notes | Source |

|---|---|---|---|---|

| CF₃ | 1.8 | 85–92 | Enhanced electrophilicity | |

| OMe | 1.2 | 71–78 | Moderate activation | |

| Cl | 1.5 | 88–90 | Halogen-directed coupling |

Stability and Handling

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)10-6-5-9(8-19)11(7-10)14(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUSIUYMBXTBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501136645 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-16-8 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220219-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.